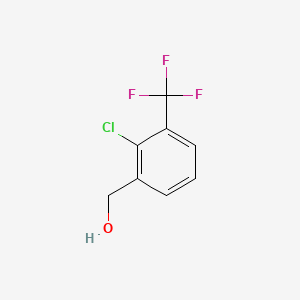

2-Chloro-3-(trifluoromethyl)benzyl alcohol

Description

2-Chloro-3-(trifluoromethyl)benzyl alcohol (CAS: 261763-20-6) is a fluorinated aromatic alcohol with the molecular formula C₈H₆ClF₃O and a molecular weight of 210.58 g/mol. It is characterized by a benzyl alcohol backbone substituted with a chlorine atom at position 2 and a trifluoromethyl (-CF₃) group at position 2. Key properties include a melting point of 74–77°C and applications in pharmaceuticals, agrochemicals, and specialty organic synthesis . Its reactivity is influenced by the electron-withdrawing effects of the -CF₃ and -Cl groups, which modulate carbocation stability and participation in reactions such as etherification .

Properties

IUPAC Name |

[2-chloro-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUXXVLMXCHGDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380775 | |

| Record name | 2-Chloro-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-20-6 | |

| Record name | 2-Chloro-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-20-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(trifluoromethyl)benzyl alcohol can be achieved through several methods. One common approach involves the reaction of 2-Chloro-3-(trifluoromethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction typically proceeds under mild conditions, resulting in the reduction of the aldehyde group to an alcohol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary depending on the desired yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the chloro group with a methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: 2-Chloro-3-(trifluoromethyl)benzaldehyde or 2-Chloro-3-(trifluoromethyl)benzoic acid.

Reduction: 2-Chloro-3-(trifluoromethyl)toluene.

Substitution: 2-Methoxy-3-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

2-Chloro-3-(trifluoromethyl)benzyl alcohol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(trifluoromethyl)benzyl alcohol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4-Chloro-3-(trifluoromethyl)benzyl Alcohol (CAS: 65735-71-9)

- Structure : Chlorine at position 4, -CF₃ at position 3.

- Properties: Identical molecular formula (C₈H₆ClF₃O) but distinct physical properties due to altered substituent positioning. No melting point data is available in the evidence, but its isomerism likely affects solubility and reactivity .

- Reactivity : The para-chloro substituent may stabilize intermediates differently compared to the ortho-chloro configuration in the target compound.

2-Chloro-5-(trifluoromethyl)benzyl Alcohol (CAS: 64372-62-9)

- Structure : Chlorine at position 2, -CF₃ at position 4.

- Properties : Melting point 57–60°C , lower than the target compound, highlighting the impact of -CF₃ positioning on crystallinity .

- Applications : Used in decarboxylative coupling reactions, similar to the target compound .

2-Chloro-4-(trifluoromethyl)benzyl Alcohol (CAS: 56456-51-0)

Substituted Derivatives

2-Chloro-6-fluoro-3-methylbenzyl Alcohol

- Structure : Chlorine at position 2, fluorine at 6, methyl at 3.

- Properties: Formula C₈H₇ClFO, molecular weight 174.6 g/mol.

Fluorinated Analogs

- Examples :

- 2-Fluoro-3-(trifluoromethyl)benzyl alcohol (CAS: 207974-09-2)

- 5-Fluoro-2-(trifluoromethyl)benzyl alcohol (CAS: 220227-29-2)

- Key Differences : Replacement of chlorine with fluorine alters electronic properties. Fluorine’s smaller size and higher electronegativity may enhance metabolic stability in pharmaceutical applications .

Physicochemical and Reactivity Comparison

Melting Points and Solubility

| Compound (CAS) | Melting Point (°C) | Key Substituents |

|---|---|---|

| 2-Chloro-3-(trifluoromethyl) | 74–77 | Cl (2), -CF₃ (3) |

| 2-Chloro-5-(trifluoromethyl) | 57–60 | Cl (2), -CF₃ (5) |

| 4-Chloro-3-(trifluoromethyl) | N/A | Cl (4), -CF₃ (3) |

| 2-Chloro-4-(trifluoromethyl) | N/A | Cl (2), -CF₃ (4) |

The lower melting point of 2-chloro-5-(trifluoromethyl)benzyl alcohol (57–60°C vs. 74–77°C) suggests weaker intermolecular forces due to the -CF₃ group’s distal position .

Reactivity in Etherification

- Electron-Withdrawing Effects: The -CF₃ group deactivates the benzyl alcohol, reducing etherification efficiency. For example, 1-(4-(trifluoromethyl)phenyl)ethanol failed to undergo etherification due to strong deactivation .

- Positional Influence : In cross-etherification, ortho-chloro derivatives (e.g., target compound) may form more stable carbocations than para-substituted analogs, enhancing reactivity .

Biological Activity

2-Chloro-3-(trifluoromethyl)benzyl alcohol is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a benzyl alcohol moiety. Its molecular formula is CHClFO, with a molecular weight of 210.58 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The biological activity of this compound is closely linked to its chemical structure. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence interactions with biological targets such as enzymes and receptors. This interaction may lead to inhibition or activation of specific biochemical pathways, although detailed mechanisms are still under investigation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial and antifungal properties, making it a candidate for further exploration in drug development.

- Pharmaceutical Applications : The compound is being studied as an intermediate in the synthesis of pharmaceuticals, particularly those targeting enzyme inhibition pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Fluoro-3-(trifluoromethyl)benzyl alcohol | Fluoro group instead of chloro | Similar antimicrobial activity |

| 4-Chlorobenzotrifluoride | Chloro and trifluoromethyl groups | Lacks the benzyl alcohol moiety |

The presence of both chloro and trifluoromethyl groups in this compound enhances its reactivity and potential applications compared to its analogs.

Research Findings

Recent findings highlight the importance of trifluoromethyl groups in drug design:

- Enhanced Potency : A systematic review has documented that drugs containing trifluoromethyl groups have been associated with improved pharmacokinetic properties and increased binding affinity to target proteins .

- Synthetic Routes : The synthesis of this compound typically involves reducing 2-Chloro-3-(trifluoromethyl)benzaldehyde using sodium borohydride under mild conditions, which has implications for its scalability in pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.